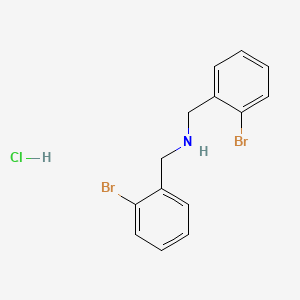

Bis(2-bromobenzyl)amine hydrochloride

Description

BenchChem offers high-quality Bis(2-bromobenzyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-bromobenzyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMULHDKALNZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639953 | |

| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336615-45-3 | |

| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(2-bromobenzyl)amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Bis(2-bromobenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-bromobenzyl)amine hydrochloride is a key intermediate in organic and medicinal chemistry, serving as a versatile building block for the synthesis of more complex molecular architectures. Its structure, featuring two ortho-substituted bromobenzyl groups, provides reactive sites for further functionalization, making it valuable in the development of novel therapeutic agents and fine chemicals. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore two major strategies: reductive amination starting from 2-bromobenzaldehyde and nucleophilic substitution using 2-bromobenzyl bromide. The discussion is grounded in established chemical literature, offering field-proven insights into reaction mechanisms, optimization, purification, and analytical characterization.

Introduction and Strategic Overview

The synthesis of secondary amines is a cornerstone of organic chemistry. Bis(2-bromobenzyl)amine, as a symmetrical secondary amine, can be approached through several logical bond-forming strategies (disconnections). The most common and practical approaches involve the formation of the carbon-nitrogen bonds. Two predominant pathways emerge from this analysis:

-

Route A: Reductive Amination: This pathway involves the reaction of an aldehyde (2-bromobenzaldehyde) with a nitrogen source (ammonia), followed by the reduction of the resulting imine intermediate. This process is repeated to form the secondary amine.

-

Route B: Nucleophilic Substitution (N-Alkylation): This classic approach utilizes a reactive alkyl halide (2-bromobenzyl bromide) which is attacked by a nitrogen nucleophile (ammonia or a primary amine).

The choice between these routes depends on factors such as the availability and cost of starting materials, scalability, and control over side reactions, particularly the over-alkylation common in substitution pathways.

Figure 1: High-level comparison of the two primary synthetic routes.

Pathway I: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl compound into an amine.[1] The process typically involves two key steps that can often be performed in a single pot: the formation of an imine or enamine intermediate, followed by its reduction.[1][2]

Mechanistic Principles

The reaction between an aldehyde, such as 2-bromobenzaldehyde, and ammonia first forms an imine intermediate. This reaction is acid-catalyzed and reversible.[3] The pH must be carefully controlled; if the pH is too low, the ammonia nucleophile will be protonated and non-reactive, while at a high pH, the hydroxyl group of the hemiaminal intermediate cannot be effectively protonated to be eliminated as water.[3]

Once the imine is formed, a reducing agent present in the reaction mixture reduces the C=N double bond to a C-N single bond, yielding the primary amine, 2-bromobenzylamine. This primary amine can then react with a second molecule of 2-bromobenzaldehyde to form a new iminium ion, which is subsequently reduced to yield the final secondary amine product, Bis(2-bromobenzyl)amine.

A key advantage of this method is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the protonated imine/iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[4][5]

Figure 2: Simplified mechanism of reductive amination.

Experimental Protocol: Two-Step Reductive Amination

This protocol first synthesizes the primary amine intermediate, which is then used to generate the final secondary amine.

Step 1: Synthesis of 2-Bromobenzylamine

This procedure is adapted from a general method for the reductive amination of carbonyls.[6]

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (0.5 mmol, 1.0 equiv) and methanol (2.5 mL).

-

Reagent Addition: Add ammonium formate (HCOONH₄, 5 mmol, 10 equiv) as the ammonia and hydride source, along with a suitable catalyst such as an Iridium complex (e.g., [Cp*IrCl₂]₂, ~1 mol%) if transfer hydrogenation is desired.[2][6] Alternatively, a more traditional approach would use a source of ammonia followed by a reducing agent like NaBH₃CN.

-

Reaction: Stir the solution at 37 °C for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Add aqueous HCl (1M) dropwise to adjust the pH to 1-2.

-

Wash the aqueous solution with diethyl ether (3 x 5 mL) to remove unreacted aldehyde.

-

Collect the aqueous layer and adjust the pH to 10-12 using aqueous KOH or NaOH.

-

Extract the product into dichloromethane (DCM) (3 x 5 mL).

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 2-bromobenzylamine.

-

Step 2: Synthesis of Bis(2-bromobenzyl)amine Hydrochloride

-

Reaction Setup: Dissolve the 2-bromobenzylamine (1.0 equiv) from the previous step in a suitable solvent like methanol.

-

Reagent Addition: Add 2-bromobenzaldehyde (1.0 equiv) to the solution.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (approx. 1.2 equiv) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Purification & Salt Formation:

-

Quench the reaction carefully with water.

-

Extract the crude Bis(2-bromobenzyl)amine free base into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.

-

Add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.

-

Collect the white crystalline powder by filtration, wash with cold ether, and dry to yield Bis(2-bromobenzyl)amine hydrochloride.[7]

-

Data Summary

| Parameter | Step 1: Primary Amine | Step 2: Secondary Amine HCl |

| Starting Material | 2-Bromobenzaldehyde | 2-Bromobenzylamine, 2-Bromobenzaldehyde |

| Key Reagents | Ammonium Formate, [Ir] catalyst | NaBH₃CN or NaBH₄, HCl |

| Solvent | Methanol | Methanol, Diethyl Ether |

| Temperature | 37 °C | 0 °C to Room Temperature |

| Typical Yield | >90%[6] | Variable, typically 70-90% |

Pathway II: Nucleophilic Substitution (N-Alkylation)

The reaction of an alkyl halide with ammonia or an amine is a fundamental method for amine synthesis, proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism.[8][9] The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[8]

Mechanistic Principles & Challenges

The primary challenge in this pathway is controlling the degree of alkylation. The primary amine product (2-bromobenzylamine) is often more nucleophilic than the starting ammonia, leading to a second substitution reaction that forms the desired secondary amine.[10][11] However, this secondary amine can react further to produce a tertiary amine and even a quaternary ammonium salt.[10][12]

To favor the formation of the primary amine as an intermediate, a large excess of ammonia is typically used.[9] This increases the probability that a molecule of 2-bromobenzyl bromide will collide with an ammonia molecule rather than the product amine. Alternatively, a two-step approach, where the primary amine is first synthesized and purified before reacting with a second equivalent of the alkyl halide, offers greater control.[7]

Figure 3: Workflow for the N-Alkylation pathway.

Experimental Protocol: Two-Step N-Alkylation

This approach provides better control over the final product.

Step 1: Synthesis of 2-Bromobenzylamine Hydrochloride (Delépine reaction variant)

A common method for this transformation is the Delépine reaction, which involves reacting the benzyl bromide with hexamethylenetetramine followed by acid hydrolysis.[13][14]

-

Salt Formation: React 2-bromobenzyl bromide (1.0 equiv) with hexamethylenetetramine (1.0 equiv) in a solvent like chloroform or an alcohol/water mixture. Heat the mixture to form the quaternary ammonium salt, which often precipitates.

-

Hydrolysis: Collect the salt and hydrolyze it by heating with a mixture of ethanol and concentrated hydrochloric acid.

-

Isolation: Upon cooling, the 2-bromobenzylamine hydrochloride will crystallize. Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry.[13][14]

Step 2: Synthesis of Bis(2-bromobenzyl)amine Hydrochloride

-

Reaction Setup: Combine 2-bromobenzylamine (1.0 equiv, which can be used as the free base or generated in situ from the hydrochloride salt with a base), 2-bromobenzyl bromide (1.0 equiv), and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (approx. 2.0 equiv).

-

Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitor by TLC).

-

Work-up and Salt Formation:

-

Filter off the inorganic salts and concentrate the filtrate.

-

Perform an aqueous work-up by diluting with water and extracting the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it, and concentrate.

-

Purify the crude free base by column chromatography if necessary.

-

Form the hydrochloride salt as described in section 2.2.[7]

-

Purification and Final Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and development.

Purification Strategy

-

Free Base: The crude Bis(2-bromobenzyl)amine free base is typically an oil or low-melting solid. It can be purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Hydrochloride Salt: The most effective method for purifying the final product is recrystallization. The hydrochloride salt is a stable, crystalline solid.[7] Suitable solvent systems for recrystallization include ethanol/ether or methanol/acetone. The process involves dissolving the salt in a minimum amount of the hot, more polar solvent and then slowly adding the less polar solvent until turbidity appears, followed by slow cooling to induce crystallization.

Analytical Characterization Data

The identity and purity of Bis(2-bromobenzyl)amine hydrochloride should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Appearance | White to off-white crystalline powder.[7] |

| Melting Point | Approximately 210-215 °C.[7] (Note: Varies with purity). |

| ¹H NMR | Signals corresponding to the benzylic protons (CH₂-N) and the aromatic protons. The benzylic protons will appear as a singlet. |

| ¹³C NMR | Signals for the benzylic carbon and the distinct aromatic carbons. |

| Mass Spec (MS) | The mass spectrum of the free base (C₁₄H₁₃Br₂N) will show a characteristic isotopic pattern for two bromine atoms. Monoisotopic Mass: ~352.94 Da.[15] |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (for the secondary ammonium ion), aromatic C-H, and C=C stretching. |

Safety and Handling

-

2-Bromobenzyl bromide: Is a lachrymator and irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

2-Bromobenzaldehyde: May cause skin and eye irritation. Standard laboratory PPE is required.

-

Reducing Agents: Reagents like NaBH₄ and LiAlH₄ react violently with water. Handle with care in anhydrous conditions. NaBH₃CN is toxic and should be handled with caution.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH, KOH) are corrosive. Handle with appropriate care.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of Bis(2-bromobenzyl)amine hydrochloride can be effectively achieved through two primary strategies: reductive amination and nucleophilic substitution. Reductive amination offers a milder, often one-pot approach that can circumvent the over-alkylation issues inherent in substitution reactions. However, the N-alkylation pathway, particularly when performed in a controlled, stepwise manner, is a robust and classic method relying on readily available starting materials. The optimal choice will depend on the specific laboratory capabilities, scale, and purity requirements of the target application. Both routes culminate in the formation of the stable hydrochloride salt, which can be readily purified by recrystallization to yield a product suitable for advanced applications in drug discovery and chemical synthesis.

References

-

Nguyen, D. P., Sladek, R. N., & Do, L. H. (2020). General Procedure for Reductive Amination of Carbonyls – Isolated Product. Tetrahedron Letters, 61(32), 152196. Available at: [Link]

- Devan, N. (2002). Preparation of halogenated primary amines. U.S. Patent No. 6,340,773B1. Google Patents.

-

Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Retrieved from [Link]

-

ChemBK. (2024). Bis(2-bromobenzyl)amine hydrochloride. Retrieved from [Link]

- Nippon Kayaku Kabushiki Kaisha. (1998). Process for preparing Benzylamine salts. Great Britain Patent No. GB2323087A. Google Patents.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Clark, J. (2015). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-bromobenzyl)amine. Retrieved from [Link]

- Nippon Kayaku Kabushiki Kaisha. (1998). Process for the preparation of benzylamine salts. German Patent No. DE19811092A1. Google Patents.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Clark, J. (2015). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Reaction of RX with NH3 and amines. Retrieved from [Link]

-

Walker, M. (n.d.). Reaction of RX with NH3 and amines. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Clark, J. (2004). The products of the reaction between ammonia and bromoethane. Chemguide. Retrieved from [Link]

Sources

- 1. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 14. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]

- 15. PubChemLite - Bis(2-bromobenzyl)amine hydrochloride (C14H13Br2N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Bis(2-bromobenzyl)amine Hydrochloride (CAS 336615-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-bromobenzyl)amine hydrochloride (CAS 336615-45-3), a halogenated secondary amine. The document delves into its chemical and physical properties, outlines established synthesis methodologies, and explores its current and prospective applications within the scientific landscape. While primarily recognized as a chemical intermediate, this guide also discusses the potential biological significance of this compound by examining the activities of structurally related dibenzylamine derivatives. Detailed protocols, safety information, and data presentations are included to support researchers in their laboratory work and to stimulate further investigation into the utility of this molecule.

Introduction and Chemical Identity

Bis(2-bromobenzyl)amine hydrochloride is an organic salt with the formal chemical name 1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine hydrochloride.[1] Its structure is characterized by a central secondary amine linked to two 2-bromobenzyl groups. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more amenable for use in various laboratory settings.

Primarily, this compound is utilized as an intermediate in organic synthesis, serving as a building block for more complex molecules.[2] Its utility stems from the reactivity of the secondary amine and the presence of two bromine atoms on the phenyl rings, which can be sites for further chemical modification.

Synonyms:

-

2,2'-Dibromodibenzylamine hydrochloride[1]

-

N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride

-

Bis[(2-bromophenyl)methyl]amine hydrochloride

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 336615-45-3 | [1] |

| Molecular Formula | C₁₄H₁₄Br₂ClN | [1] |

| Molecular Weight | 391.53 g/mol | [1] |

| Appearance | White to light yellow crystalline solid/powder | [1][3] |

| Melting Point | Approximately 210-215 °C | [2] |

| Solubility | Soluble in water and some organic solvents. | [2] |

| Stability | Stable under normal conditions. | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended.[2] |

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the two bromobenzyl rings, likely in the range of 7.0-7.6 ppm. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a singlet or a pair of doublets around 4.0-4.5 ppm. The N-H proton of the secondary amine hydrochloride would be expected to be a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon atoms attached to the bromine atoms being significantly influenced. The methylene carbons would appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the secondary amine salt, typically in the region of 2400-2800 cm⁻¹ (broad). C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of benzyl and bromobenzyl groups.

Synthesis and Manufacturing

Bis(2-bromobenzyl)amine hydrochloride is typically synthesized through standard organic chemistry reactions. Two primary routes have been described:[2]

Method 1: Reductive Amination

This method involves the reaction of 2-bromobenzaldehyde with benzylamine under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Method 2: Nucleophilic Substitution

This approach utilizes the reaction of 2-bromobenzyl bromide with benzylamine, followed by treatment with hydrochloric acid to yield the final product.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on general methods for the synthesis of dibenzylamine derivatives.

Materials:

-

2-Bromobenzyl bromide

-

Benzylamine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: To this solution, add benzylamine (0.5 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with deionized water (2x) and then with brine (1x).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bis(2-bromobenzyl)amine free base.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Bis(2-bromobenzyl)amine hydrochloride as a white solid.

Caption: Synthesis workflow for Bis(2-bromobenzyl)amine hydrochloride.

Potential Applications and Areas for Future Research

While Bis(2-bromobenzyl)amine hydrochloride is primarily cataloged as a laboratory chemical and an intermediate for organic synthesis, the structural motif of dibenzylamine is present in a variety of biologically active molecules.[4] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Role as a Chemical Intermediate

The primary and most established application of this compound is in the synthesis of more complex organic molecules.[2] The secondary amine can undergo a variety of reactions, such as N-alkylation, N-acylation, and condensation reactions. The bromine atoms on the aromatic rings can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of diverse molecular architectures. These characteristics make it a versatile precursor for the synthesis of dyes, polymers, and pharmaceutical compounds.[5]

Prospective Pharmacological and Biological Activities

Although no specific biological activities have been reported for Bis(2-bromobenzyl)amine hydrochloride, the broader class of dibenzylamine derivatives has been investigated for various pharmacological effects.

-

Antimicrobial and Antifungal Activity: Several studies have demonstrated that derivatives of diphenylamine and related structures possess significant antibacterial and antifungal properties.[6][7][8] The lipophilic nature of the benzyl groups may facilitate penetration of microbial cell membranes.

-

Neurological Activity: The presence of brominated aromatic rings is a feature in some compounds with neurotoxic or neuroactive properties.[9][10] Studies on inhaled bromine gas have shown effects on the brain, including oxidative stress and alterations in neurotransmitter levels.[11][12][13] While this does not directly imply a specific activity for the title compound, it highlights a potential area for investigation. Furthermore, the parent compound, dibenzylamine, has been noted to have direct anticonvulsant actions in vivo.

-

Enzyme Inhibition: Substituted dibenzylamine compounds have been explored as inhibitors of various enzymes. A patent describes certain dibenzylamine derivatives as having potent inhibitory activity against cholesteryl ester transfer protein (CETP), which could be relevant for the treatment of hyperlipidemia and arteriosclerosis.[14]

Given these precedents, Bis(2-bromobenzyl)amine hydrochloride could be a starting point for the design and synthesis of novel compounds with potential therapeutic applications.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Bis(2-bromobenzyl)amine hydrochloride [chembk.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. nbinno.com [nbinno.com]

- 5. Dibenzylamine BP EP USP CAS 103-49-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotoxicity of brominated flame retardants: (in)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage [escholarship.org]

- 12. Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. EP1829858A2 - Dibenzylamine compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of N-(2-bromobenzyl)(2-bromophenyl)methanamine Hydrochloride

This guide provides a comprehensive overview of the synthetic strategy, mechanistic underpinnings, and a detailed experimental protocol for the preparation of N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride, also known as bis(2-bromobenzyl)amine hydrochloride. The content is tailored for researchers and professionals in organic synthesis and drug development, emphasizing chemical logic, procedural safety, and robust validation.

Introduction and Strategic Analysis

N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride is a symmetrical secondary amine. Its structure, featuring two identical 2-bromobenzyl moieties, makes it a valuable intermediate in the synthesis of more complex molecular architectures. The presence of bromine atoms on the phenyl rings offers reactive handles for subsequent cross-coupling reactions or other functional group transformations.

The synthesis of such symmetrical secondary amines can be approached through several pathways. Direct alkylation of a primary amine (2-bromobenzylamine) with an alkyl halide (2-bromobenzyl bromide) is a classic method. However, this approach is often plagued by a lack of selectivity, leading to the formation of undesired tertiary amine byproducts through over-alkylation.[1]

A more controlled and modern approach is the reductive amination of an aldehyde with a primary amine.[2] This method proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the corresponding amine. This process can be performed in a stepwise fashion or, more efficiently, as a one-pot reaction where the imine is reduced in situ as it is formed.[3] Given its high efficiency, selectivity, and the mild conditions typically employed, reductive amination stands out as the superior strategy for synthesizing the target compound.

This guide will focus on a one-pot reductive amination protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly effective for this transformation.[1]

Mechanistic Pathway: Reductive Amination

The core of the synthesis involves the reaction between 2-bromobenzaldehyde and 2-bromobenzylamine. The mechanism can be delineated into two primary stages:

-

Imine Formation: The synthesis initiates with the nucleophilic attack of the primary amine, 2-bromobenzylamine[4], on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the hemiaminal intermediate yields the corresponding N-(2-bromobenzylidene)-1-(2-bromophenyl)methanamine (a Schiff base or imine). This step is a reversible equilibrium.

-

Imine Reduction: The formed imine is then selectively reduced to the target secondary amine. Sodium triacetoxyborohydride is an ideal reagent for this step as it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[1] This selectivity allows for the entire process to be conducted in a single reaction vessel, maximizing efficiency and yield.[2][3]

The overall transformation is illustrated in the diagram below.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and subsequent conversion to the hydrochloride salt.

Part A: Synthesis of N-(2-bromobenzyl)(2-bromophenyl)methanamine (Free Base)

The logical flow of the synthesis from reactants to the isolated free-base amine is outlined below.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of Bis(2-bromobenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-bromobenzyl)amine hydrochloride is a synthetic molecule with a structure suggestive of potential biological activity.[1][2][3] While its precise mechanism of action is not yet fully elucidated in published literature, its chemical architecture, featuring two reactive bromobenzyl moieties, points towards a plausible role as an irreversible inhibitor of specific protein targets. This guide proposes a theoretical framework for its mechanism of action, focusing on its potential as an alkylating agent that forms covalent bonds with nucleophilic residues in enzyme active sites or receptor binding pockets. We will explore this hypothesis through a detailed examination of its chemical properties, proposed biological interactions, and a comprehensive set of experimental protocols designed to investigate and validate this putative mechanism. This document serves as a foundational resource for researchers seeking to unravel the pharmacological potential of this and structurally related compounds.

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

The field of pharmacology is replete with examples of molecules whose therapeutic potential was unlocked through a deep understanding of their mechanism of action. Bis(2-bromobenzyl)amine hydrochloride presents an intriguing case. While currently cataloged primarily as a research chemical, its structure warrants a closer look.[1][2][3] The presence of two bromobenzyl groups suggests a high potential for reactivity.[4] The bromine atom on the benzyl ring is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.[4] This inherent chemical reactivity is the cornerstone of our hypothesis: Bis(2-bromobenzyl)amine hydrochloride acts as a covalent inhibitor, forming irreversible bonds with its biological target(s).

This guide will deconstruct this hypothesis, offering a logical and experimentally-driven pathway to its investigation. We will delve into the chemical basis for this proposed mechanism, identify potential classes of biological targets, and provide detailed protocols for researchers to test these hypotheses in a laboratory setting.

A Chemically-Driven Hypothesis: Covalent Inhibition through Alkylation

The core of our proposed mechanism lies in the chemical structure of Bis(2-bromobenzyl)amine hydrochloride. The two 2-bromobenzyl groups are electrophilic in nature. We hypothesize that upon entering a biological system, the compound can be recognized by a specific protein target. This recognition would be followed by a chemical reaction where a nucleophilic amino acid residue within the protein's active site or a critical binding pocket attacks one of the benzylic carbons, displacing the bromide ion. This results in the formation of a stable, covalent bond between the compound and the protein, leading to irreversible inhibition.

Potential Nucleophilic Residues:

-

Cysteine (Thiol group): The sulfhydryl group of cysteine is a potent nucleophile and a common target for covalent inhibitors.

-

Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine can act as nucleophiles.

-

Lysine (Amine group): The primary amine of the lysine side chain is another potential nucleophilic partner.

-

Serine/Threonine (Hydroxyl group): While less nucleophilic than cysteine, the hydroxyl groups of serine and threonine can also participate in covalent bond formation, often seen in the active sites of hydrolases.[5]

The presence of two bromobenzyl arms raises the possibility of intra- or inter-molecular crosslinking of protein targets, a facet that could be explored in more advanced studies.

Potential Biological Targets: Where Could Bis(2-bromobenzyl)amine Hydrochloride Act?

Given its chemical nature, several classes of proteins could be considered as potential targets. The broader class of benzylamines has been explored for a range of biological activities, including neurological and antimicrobial applications.[6][7][8]

Hypothetical Target Classes:

-

Enzymes with Cysteine-dependent Catalysis: Many enzymes, such as certain proteases (e.g., caspases, cathepsins) and phosphatases, rely on a critical cysteine residue in their active site. Covalent modification of this cysteine would lead to irreversible enzyme inhibition.

-

Kinases: While many kinase inhibitors are reversible ATP competitors, covalent inhibitors that target cysteine residues near the ATP binding pocket have proven to be highly effective.

-

Deubiquitinating Enzymes (DUBs): These enzymes are often cysteine proteases and play a crucial role in protein turnover and signaling. Their inhibition is a promising strategy in cancer therapy.

-

Receptors with Accessible Nucleophiles: Certain receptors may possess nucleophilic residues in their ligand-binding domains that could be targeted for irreversible antagonism or agonism.

Experimental Validation: A Step-by-Step Approach to Unraveling the Mechanism

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a clear and reproducible workflow for researchers.

Initial Screening for Biological Activity

The first step is to ascertain if Bis(2-bromobenzyl)amine hydrochloride exhibits any biological effect in a relevant model system. A broad-based cell viability assay across a panel of cell lines (e.g., cancer cell lines, normal cell lines) is a good starting point.

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Bis(2-bromobenzyl)amine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Investigating the Reversibility of Inhibition

If the compound shows activity, the next crucial step is to determine if the inhibition is reversible or irreversible. A washout experiment is a classic method for this.

Protocol 2: Washout Assay for Reversibility

-

Target Identification: This protocol assumes a target enzyme has been identified or is being tested (e.g., a commercially available recombinant enzyme).

-

Initial Inhibition: Incubate the target enzyme with Bis(2-bromobenzyl)amine hydrochloride at a concentration that gives significant inhibition (e.g., 5x the IC50) for a defined period.

-

Removal of Unbound Inhibitor: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a buffer that does not contain the inhibitor. Alternatively, use dialysis or size-exclusion chromatography to separate the enzyme from the unbound inhibitor.

-

Activity Measurement: Measure the enzymatic activity of the diluted/purified enzyme at various time points after the removal of the unbound inhibitor.

-

Analysis:

-

Reversible Inhibition: If the enzymatic activity recovers over time, the inhibitor is reversible.

-

Irreversible Inhibition: If the enzymatic activity does not recover, the inhibitor is likely irreversible.

-

Identifying the Covalent Adduct by Mass Spectrometry

The gold standard for confirming covalent modification is to identify the precise location of the modification on the target protein using mass spectrometry.

Protocol 3: Intact Protein and Peptide Mapping Mass Spectrometry

-

Protein-Inhibitor Incubation: Incubate the purified target protein with Bis(2-bromobenzyl)amine hydrochloride.

-

Intact Protein Analysis: Analyze the intact protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A mass shift corresponding to the addition of a (2-bromobenzyl)amine or a bis-adduct would confirm covalent binding.

-

Proteolytic Digestion: Digest the protein-inhibitor complex with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence to identify the modified peptide(s). The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.

Visualizing the Proposed Mechanism and Workflow

To provide a clearer understanding of the proposed concepts, the following diagrams have been generated.

Caption: Proposed mechanism of covalent inhibition.

Caption: Workflow for experimental validation.

Concluding Remarks and Future Directions

The exploration of Bis(2-bromobenzyl)amine hydrochloride's mechanism of action is a journey that begins with sound chemical principles and progresses through rigorous experimental validation. The hypothesis presented in this guide, that of a covalent inhibitor, provides a solid foundation for such an investigation. Should this mechanism be confirmed, the compound could serve as a valuable tool for chemical biology or as a starting point for the development of novel therapeutics. Future studies could involve medicinal chemistry efforts to optimize the structure for improved potency, selectivity, and pharmacokinetic properties. The path from a research chemical to a well-understood pharmacological agent is challenging, but it is a path paved with the systematic application of the principles and techniques outlined in this guide.

References

-

SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Global Journal of Engineering Science and Research Management (GJESRM). [Link]

-

2-BROMOBENZYLAMINE - MySkinRecipes. [Link]

-

Bis(2-bromobenzyl)amine hydrochloride - ChemBK. [Link]

-

(PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Academia.edu. [Link]

-

2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem - NIH. [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC - PubMed Central. [Link]

- US6340773B1 - Preparation of halogenated primary amines - Google P

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 336615-45-3|Bis(2-bromobenzyl)amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gjesrm.com [gjesrm.com]

- 7. 2-BROMOBENZYLAMINE [myskinrecipes.com]

- 8. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY [academia.edu]

An In-depth Technical Guide to Determining the Solubility of Bis(2-bromobenzyl)amine Hydrochloride

Abstract

Introduction: The Critical Need for Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior in both chemical and biological systems.[2] For a compound like Bis(2-bromobenzyl)amine hydrochloride, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons:

-

Reaction Kinetics and Process Optimization: In synthetic chemistry, the rate and completeness of a reaction often depend on the concentration of reactants in solution. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction times, lower yields, and the formation of impurities.

-

Purification and Isolation: Solubility dictates the choice of solvents for crystallization, a primary method for purifying solid compounds. A well-defined solubility profile enables the efficient removal of impurities and isolation of the final product with high purity.

-

Formulation Development: In drug development, aqueous solubility is a key determinant of bioavailability.[3] For amine hydrochloride salts, which are often prepared to enhance the water solubility of a parent amine, quantifying this property is essential.[4]

-

Predictive Modeling: Experimental solubility data is used to build and validate computational models that can predict the properties of related compounds, accelerating the discovery and development process.

Given the absence of published quantitative data for Bis(2-bromobenzyl)amine hydrochloride, this guide provides the necessary protocols to establish this critical parameter.

Compound Profile: Bis(2-bromobenzyl)amine Hydrochloride

A thorough understanding of the test article is the first step in any experimental design.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₃Br₂N·HCl | [5] |

| Molecular Weight | 391.53 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | Approx. 210-215°C | [1] |

| Chemical Structure | N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride | [6] |

| CAS Number | 336615-45-3 | [5] |

Amine hydrochloride salts are often employed to increase the aqueous solubility of the free amine.[4] However, the presence of two bromobenzyl groups—large, hydrophobic moieties—suggests that the aqueous solubility might still be limited. It is generally noted as being soluble in water and some organic solvents, but quantitative values are not specified.[1]

The Duality of Solubility: Kinetic vs. Thermodynamic Measurement

Solubility can be measured under two distinct conditions: kinetic and thermodynamic. The choice between these assays depends on the stage of research and the intended application of the data.[2][7]

-

Kinetic Solubility: This is a high-throughput method used in early discovery to quickly assess compound solubility.[7][8] It measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock (typically DMSO), appears in a buffered aqueous solution.[7][9] This value is often higher than the true thermodynamic solubility but is invaluable for flagging potential issues early and for interpreting results from in vitro biological assays.[2][10]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this measures the true saturation concentration of a compound in a solvent after it has reached equilibrium.[11][12] This is a more time- and resource-intensive measurement, typically involving incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours or more).[7][12] This data is crucial for later-stage development, including formulation and toxicology studies.[3][11]

For Bis(2-bromobenzyl)amine hydrochloride, determining both values provides a comprehensive solubility profile.

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This method is considered the gold standard for determining equilibrium solubility. It relies on allowing an excess of the solid to equilibrate with the solvent, followed by separation and quantification of the dissolved compound.[7]

Principle and Causality

The shake-flask method establishes a true thermodynamic equilibrium between the solid state of the compound and its dissolved state. By adding an excess of the solid, we ensure that the resulting solution is saturated. Extended incubation with agitation (e.g., shaking or stirring) overcomes kinetic barriers to dissolution, allowing the system to reach its lowest energy state.[3][12] Subsequent filtration or centrifugation removes all undissolved solid, allowing for the precise measurement of the solute concentration in the clear supernatant.[13]

Materials and Equipment

-

Bis(2-bromobenzyl)amine hydrochloride (solid powder)

-

Analytical balance

-

Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

-

Thermomixer or orbital shaker capable of maintaining a constant temperature (e.g., 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Solvents:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dimethyl Sulfoxide (DMSO, analytical grade)

-

Deionized water

-

Step-by-Step Methodology

-

Preparation of Standards:

-

Accurately weigh approximately 10 mg of Bis(2-bromobenzyl)amine hydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

-

Perform serial dilutions of this stock solution with the analysis mobile phase (e.g., 50:50 Acetonitrile:Water) to prepare a set of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL). This curve is essential for quantifying the final concentration.

-

-

Sample Preparation:

-

Into at least three separate glass vials, weigh approximately 1-2 mg of solid Bis(2-bromobenzyl)amine hydrochloride. The key is to ensure an excess of solid is present.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate at a consistent speed (e.g., 700 rpm) for 24 hours.[12] This extended time is critical to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.

-

-

Quantification by HPLC-UV:

-

Analyze the calibration standards and the filtered samples by HPLC-UV. A reverse-phase C18 column is typically suitable.[11]

-

Monitor the absorbance at a wavelength where the compound has a strong chromophore.

-

Calculate the concentration of the dissolved compound in the samples by comparing their peak areas to the calibration curve generated from the standards.

-

Data Analysis and Reporting

The solubility is reported as the average concentration from the replicate vials, typically in µg/mL or µM. The report should include the specific solvent system, temperature, and incubation time.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput assay is ideal for early-stage assessment. It measures the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Principle and Causality

The kinetic solubility assay does not measure a true equilibrium state. Instead, it identifies the point of precipitation when the compound transitions from a soluble state in a high-concentration DMSO stock to a primarily aqueous environment.[8][9] The formation of solid particles (precipitate) causes light scattering, which can be measured by a nephelometer.[2][7] The concentration at which light scattering significantly increases above the background is defined as the kinetic solubility.

Materials and Equipment

-

Bis(2-bromobenzyl)amine hydrochloride

-

DMSO (anhydrous)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Acoustic liquid handler or multichannel pipette

-

Plate reader with nephelometry (light scattering) capability

-

Plate sealer

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Bis(2-bromobenzyl)amine hydrochloride in 100% DMSO (e.g., 10 mM).

-

-

Plate Setup:

-

Into the wells of a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution.

-

In subsequent wells, perform serial dilutions using DMSO to create a range of concentrations.

-

-

Precipitation Induction:

-

Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well. This brings the final DMSO concentration to a low level (e.g., 1%) and induces precipitation of the compound if its solubility limit is exceeded.[10]

-

-

Incubation:

-

Measurement:

-

Place the microtiter plate in a nephelometer and measure the light scattering in each well.

-

Data Analysis and Reporting

Plot the light scattering signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to rise sharply, indicating the onset of precipitation.

Diagram: Kinetic Solubility Logic

Caption: Logical flow of a kinetic solubility experiment.

Summary and Recommendations

Determining the solubility of Bis(2-bromobenzyl)amine hydrochloride is an essential step for its effective use in research and development. Since this data is not publicly available, researchers must perform these measurements empirically.

-

For Early-Stage Research & Synthesis: A kinetic solubility assay is recommended for rapid screening. It provides a quick and efficient way to understand the compound's behavior in aqueous buffers, which is critical for designing synthetic workups and interpreting biological assay results.

-

For Process Development & Formulation: A thermodynamic shake-flask assay is mandatory. This method provides the true equilibrium solubility value, which is indispensable for designing crystallization processes, developing formulations, and conducting preclinical studies.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ChemBK. Bis(2-bromobenzyl)amine hydrochloride - Introduction. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2010). In vitro solubility assays in drug discovery. PubMed Central. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. scbt.com [scbt.com]

- 6. Bis(2-bromobenzyl)amine hydrochloride | 336615-45-3 [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Bis(2-bromobenzyl)amine hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Bis(2-bromobenzyl)amine Hydrochloride

Introduction: Understanding Bis(2-bromobenzyl)amine Hydrochloride

Bis(2-bromobenzyl)amine hydrochloride (CAS No: 336615-45-3) is a secondary amine salt with a distinct molecular architecture featuring two bromobenzyl groups attached to a central nitrogen atom.[1] Its role as an organic synthesis intermediate makes it a valuable precursor in the development of more complex molecules for fields such as pharmaceuticals and materials science.[2] The hydrochloride salt form is crucial, as it generally enhances the compound's stability, solubility, and ease of handling compared to its free amine base, a common strategy in drug development and chemical synthesis.[3]

This guide provides a comprehensive analysis of the chemical stability of Bis(2-bromobenzyl)amine hydrochloride, delineates the optimal conditions for its storage, and presents a robust experimental framework for its stability assessment. The insights herein are grounded in established chemical principles and data extrapolated from analogous amine hydrochloride compounds, offering a reliable resource for researchers and development professionals.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its proper handling and storage. Bis(2-bromobenzyl)amine hydrochloride is a white crystalline solid.[2][4] Key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 336615-45-3 | [5][6] |

| Molecular Formula | C₁₄H₁₃Br₂N · HCl | [1][4] |

| Molecular Weight | 391.53 g/mol | [1][4] |

| Synonyms | N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride | [5] |

| Physical Form | Solid, White Crystalline Powder | [2][4] |

| Melting Point | Approx. 210-215°C | [2] |

| Solubility | Soluble in water and some organic solvents. | [2] |

Section 2: The Strategic Importance of the Hydrochloride Salt Form

The decision to utilize an amine as its hydrochloride salt is a deliberate and common practice in chemical and pharmaceutical sciences aimed at overcoming the inherent challenges of handling free amines.[3] Free amines, particularly secondary amines like Bis(2-bromobenzyl)amine, possess a lone pair of electrons on the nitrogen atom, making them susceptible to atmospheric oxidation.[7]

Protonation of the nitrogen to form the hydrochloride salt effectively sequesters this lone pair, significantly enhancing the molecule's resistance to oxidative degradation.[7] This salt formation typically leads to several practical advantages:

-

Enhanced Stability: Increased resistance to air oxidation and other degradation pathways.[3]

-

Improved Handling: Conversion of oils or low-melting solids into crystalline solids with higher melting points and better handling characteristics.[2]

-

Increased Solubility: Often improves solubility in aqueous media, which is advantageous for certain reaction conditions or biological assays.[2][3]

Section 3: Stability Profile and Potential Degradation Pathways

While supplier data sheets confirm that Bis(2-bromobenzyl)amine hydrochloride is "stable under normal conditions," a deeper, mechanistic understanding of its potential vulnerabilities is critical for long-term storage and use in sensitive applications.[4] The primary factors that can influence its stability are moisture, oxygen, light, and elevated temperatures.

Key Vulnerabilities:

-

Hygroscopicity: Like many salts, Bis(2-bromobenzyl)amine hydrochloride can be hygroscopic, meaning it can absorb moisture from the atmosphere.[8] The presence of water can act as a medium to facilitate other degradation reactions or impact the physical properties of the solid.

-

Oxidative Degradation: Despite the protection afforded by salt formation, aggressive oxidizing conditions or prolonged exposure to atmospheric oxygen, potentially catalyzed by light or trace metal impurities, could lead to degradation. The secondary amine moiety is the most likely site of oxidation.

-

Thermal Stress: Elevated temperatures can provide the activation energy needed to overcome stability barriers, accelerating degradation. While the melting point is relatively high, decomposition can occur at temperatures below this point during prolonged exposure.

Potential Degradation Pathways

Based on the structure of the molecule, the following degradation pathways are chemically plausible under forced or suboptimal storage conditions.

Caption: Potential degradation pathways for Bis(2-bromobenzyl)amine hydrochloride.

-

N-Oxidation: The nitrogen atom could be oxidized to form the corresponding N-oxide. This is a common degradation pathway for amines.

-

Debenzylation/Cleavage: The carbon-nitrogen bonds at the benzylic positions could be susceptible to cleavage under thermal or photolytic stress, leading to the formation of 2-bromobenzylamine and other related impurities.

-

Further Oxidation: More aggressive oxidation could potentially lead to the formation of imines or other complex degradation products.

Section 4: Validated Storage and Handling Protocols

To ensure the long-term integrity and purity of Bis(2-bromobenzyl)amine hydrochloride, adherence to a strict storage and handling protocol is mandatory. The following recommendations are synthesized from safety data sheets and best practices for handling amine salts.[4][8][9]

Quantitative Storage Recommendations

| Parameter | Condition | Rationale & Causality |

| Temperature | Room Temperature (20-25°C) | The compound is a stable solid at room temperature.[5] Refrigeration is generally not required and may increase the risk of water condensation on the container when opened unless properly equilibrated. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | This is the most critical parameter.[5][6] An inert atmosphere displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[7] |

| Moisture | Store in a dry, desiccated environment. | The compound is hygroscopic.[8] Moisture can compromise physical form and facilitate hydrolytic or other degradation reactions. Use of a desiccator is strongly recommended. |

| Light | Store in an opaque or amber container. | To prevent potential photolytic degradation, which can catalyze oxidation or C-N bond cleavage. |

| Container | Tightly sealed, compatible container (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen.[4][9] Glass is an inert material suitable for long-term storage.[10] |

Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The compound is an irritant to the skin, eyes, and respiratory system.[4][8]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][11]

-

Dispensing: When dispensing the compound, minimize its exposure time to the ambient atmosphere. If possible, conduct transfers inside a glovebox under an inert atmosphere.

-

Container Sealing: After dispensing, purge the container headspace with an inert gas (e.g., argon) before tightly resealing to protect the remaining material.

Section 5: Experimental Workflow for Stability Assessment (Forced Degradation)

A forced degradation study is an essential experiment to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12] This protocol provides a self-validating system to assess the stability of Bis(2-bromobenzyl)amine hydrochloride.

Experimental Workflow Diagram

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:

-

Material and Reagent Preparation:

-

Accurately weigh Bis(2-bromobenzyl)amine hydrochloride.

-

Prepare a stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Prepare stress reagents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

-

-

Application of Stress Conditions:

-

For each condition, aliquot the stock solution into separate, clearly labeled vials. For solid-state stress, use accurately weighed amounts of the powder.

-

Control: Keep one vial of solution and one of solid at room temperature, protected from light.

-

Acid/Base Hydrolysis: To respective vials, add an equal volume of 0.1 M HCl or 0.1 M NaOH. Heat in a water bath (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidation: To one vial, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Place one vial of solution and one vial of solid powder in an oven at an elevated temperature (e.g., 80°C) for 48 hours.

-

Photostability: Expose one vial of solution and one of solid powder to a controlled light source as specified by ICH Q1B guidelines. A parallel set should be wrapped in aluminum foil as a dark control.

-

-

Sample Quenching and Analysis:

-

At designated time points (e.g., 0, 4, 8, 24 hours), draw an aliquot from each stressed solution.

-

Quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Dilute all samples, including the control, to a suitable concentration for analysis.

-

Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage of degradation of the parent compound.

-

Identify and characterize any significant degradation products using mass spectral data. This will confirm or refute the potential pathways outlined in Section 3.

-

Conclusion

Bis(2-bromobenzyl)amine hydrochloride is a robust chemical intermediate when appropriate storage and handling protocols are observed. Its stability is primarily derived from its hydrochloride salt form, which protects the vulnerable secondary amine from oxidation. The principal threats to its integrity are exposure to atmospheric oxygen and moisture. Therefore, storage under a dry, inert atmosphere in a tightly sealed container is the most critical measure to ensure its long-term purity. The provided forced degradation workflow offers a definitive method for researchers to validate stability and understand the specific degradation profile of this compound within their own application context.

References

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Bis(2-bromobenzyl)amine hydrochloride | 336615-45-3 [sigmaaldrich.com]

- 6. 336615-45-3|Bis(2-bromobenzyl)amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. reddit.com [reddit.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. Page loading... [guidechem.com]

- 11. chemscene.com [chemscene.com]

- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on Bis(2-bromobenzyl)amine hydrochloride

An In-Depth Technical Guide to the Theoretical and Spectroscopic Profile of Bis(2-bromobenzyl)amine Hydrochloride

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of Bis(2-bromobenzyl)amine hydrochloride (CAS No: 336615-45-3). This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's molecular structure, physicochemical properties, and a proposed framework for its in-depth theoretical analysis using computational chemistry. The guide outlines detailed protocols for Density Functional Theory (DFT) calculations to predict its optimized geometry, vibrational frequencies, and electronic properties. Furthermore, it presents a synthesized spectroscopic profile, integrating experimental data with theoretically derived insights to offer a holistic understanding of this important chemical intermediate.

Introduction

The hydrochloride salt form enhances the compound's stability and solubility in water and some organic solvents, making it easier to handle and utilize in various reaction conditions.[1] Understanding its three-dimensional structure, electronic distribution, and vibrational modes is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications.

Physicochemical and Safety Data

A summary of the known physicochemical properties and safety information for Bis(2-bromobenzyl)amine hydrochloride is presented below. This data is essential for safe handling and for providing context to the theoretical analysis.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 336615-45-3 | [2][3][4] |

| Molecular Formula | C₁₄H₁₄Br₂ClN | [2][4] |

| Molecular Weight | 391.53 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | Approx. 210-215°C | [1] |

| Solubility | Soluble in water and some organic solvents | [1] |

| Purity | Typically ≥95% | [2][5] |

| Storage | Inert atmosphere, room temperature | [2][5] |

Safety and Handling

Bis(2-bromobenzyl)amine hydrochloride is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[2] It is harmful if swallowed.[2]

Hazard Statements: H302, H315, H319, H335[2] Precautionary Statements: P261, P305+P351+P338[2]

Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

Theoretical Framework and Computational Methodology

To elucidate the molecular properties of Bis(2-bromobenzyl)amine hydrochloride, a theoretical study based on Density Functional Theory (DFT) is proposed. DFT is a robust computational method that allows for the accurate prediction of molecular structures, energies, and other properties by calculating the electron density.

Rationale for Method Selection

The choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is a widely accepted and validated approach for organic molecules containing halogens.

-

B3LYP Functional: This hybrid functional provides a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies of organic compounds.

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution. The diffuse functions (++) are crucial for accurately modeling the lone pairs on the nitrogen and halogen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Computational Workflow

The theoretical investigation follows a systematic workflow, as depicted in the diagram below. This ensures a logical progression from structural optimization to the analysis of electronic and spectroscopic properties.

Figure 1: Proposed computational workflow for the theoretical analysis of Bis(2-bromobenzyl)amine hydrochloride.

Step-by-Step Computational Protocol

-

Structure Input: The initial 3D structure of the Bis(2-bromobenzyl)amine cation is built using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized structure to calculate the isotropic shielding constants, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane).

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A Molecular Electrostatic Potential (MEP) map is also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Predicted Molecular Structure and Properties

The following sections present the predicted data from the proposed DFT calculations. This data provides a foundational understanding of the molecule's structural and electronic characteristics.

Optimized Molecular Geometry

The optimized geometry of the Bis(2-bromobenzyl)amine cation reveals a non-planar arrangement of the two bromobenzyl groups around the central nitrogen atom. The ammonium proton forms a positive center, balanced by the chloride counter-ion in the crystal lattice.

Figure 2: 2D representation of the Bis(2-bromobenzyl)amine cation.

Predicted Bond Lengths and Angles

The following table summarizes key predicted geometric parameters. These values are critical for understanding the steric and electronic interactions within the molecule.

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | Typical for a C(sp²)-Br bond. |

| C-N Bond Length | ~1.48 Å | Standard C(sp³)-N single bond. |

| N-H Bond Length | ~1.02 Å | Typical for an ammonium proton. |

| C-N-C Bond Angle | ~112° | Reflects the tetrahedral geometry of the nitrogen, slightly opened due to the bulky benzyl groups. |

| C-C-Br Bond Angle | ~120° | Consistent with the sp² hybridization of the aromatic carbon. |

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the frontier molecular orbitals is fundamental to understanding the chemical reactivity and electronic transitions of the molecule.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is predicted to be primarily localized on the π-systems of the bromine-substituted phenyl rings. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predicted to be distributed across the anti-bonding orbitals of the benzyl groups. This region represents the most likely site for nucleophilic attack.

-